2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one

描述

Structure and Key Features:

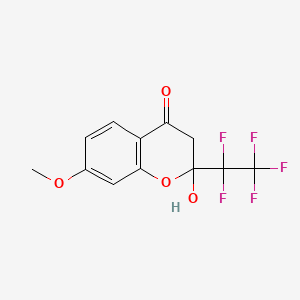

This compound (IUPAC name: (2R)-2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-1-benzopyran-4-one) is a fluorinated chromen-4-one derivative. Its structure includes:

- A dihydrochromenone core (partially saturated chromen ring) with a ketone at position 2.

- Hydroxyl (-OH) and pentafluoroethyl (-C2F5) groups at position 2.

- Methoxy (-OCH3) at position 5.

The pentafluoroethyl group introduces strong electron-withdrawing effects and lipophilicity, impacting solubility and bioavailability .

Such compounds are explored for pharmaceutical applications due to their metabolic stability and target-binding affinity .

属性

CAS 编号 |

381710-03-8 |

|---|---|

分子式 |

C12H9F5O4 |

分子量 |

312.19 g/mol |

IUPAC 名称 |

2-hydroxy-7-methoxy-2-(1,1,2,2,2-pentafluoroethyl)-3H-chromen-4-one |

InChI |

InChI=1S/C12H9F5O4/c1-20-6-2-3-7-8(18)5-10(19,21-9(7)4-6)11(13,14)12(15,16)17/h2-4,19H,5H2,1H3 |

InChI 键 |

NQJASZMLBMBHRG-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)CC(O2)(C(C(F)(F)F)(F)F)O |

规范 SMILES |

COC1=CC2=C(C=C1)C(=O)CC(O2)(C(C(F)(F)F)(F)F)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MMV-007839; MMV 007839; MMV007839 |

产品来源 |

United States |

准备方法

合成路线和反应条件: MMV007839 的合成涉及多个步骤,包括形成氟烷基烯醇酸。 该化合物可以存在两种互变异构体形式:环状半缩酮状结构和线性烯醇酸构象 . 制备过程涉及对反应条件的仔细控制,以确保获得所需的互变异构体形式。

工业生产方法: MMV007839 的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。 这将包括使用高通量筛选方法来确定最有效的合成路线和反应条件 .

化学反应分析

反应类型: MMV007839 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成不同的产物。

还原: 还原反应可以改变 MMV007839 的互变异构体形式。

常用试剂和条件:

氧化: 常用的氧化剂,如高锰酸钾或过氧化氢。

还原: 还原剂,如硼氢化钠或氢化铝锂。

取代: 在适当条件下,卤素或亲核试剂等试剂.

主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生不同的氟烷基衍生物,而还原可以产生各种互变异构体形式 .

科学研究应用

MMV007839 具有多种科学研究应用:

化学: 用作研究乳酸转运蛋白抑制的模型化合物。

生物学: 研究其在破坏疟原虫(Plasmodium falciparum)代谢途径中的作用。

医学: 作为潜在的抗疟疾药物进行研究,特别针对耐药性疟疾菌株。

作用机制

MMV007839 通过抑制疟原虫(Plasmodium falciparum)的乳酸转运蛋白发挥作用。该转运蛋白对于寄生虫的能量代谢至关重要,因为它促进糖酵解产生的乳酸外排。 通过阻断该转运蛋白,MMV007839 破坏了寄生虫的代谢过程,导致其死亡 .

分子靶标和途径:

靶标: 疟原虫(Plasmodium falciparum)的乳酸转运蛋白。

相似化合物的比较

Structural Comparisons

The table below highlights structural and functional differences between the target compound and key analogs:

Key Trends and Insights

Fluorination Effects: The pentafluoroethyl group in the target compound significantly enhances lipophilicity and electron-withdrawing properties compared to non-fluorinated analogs. This may improve blood-brain barrier penetration and target-binding affinity but reduce aqueous solubility . Compounds with trifluoromethyl (-CF3) or tetrafluoroethyl groups (e.g., ) show enhanced biological activity due to fluorine’s electronegativity and metabolic stability .

Dihydro vs.

Substituent Positioning :

- Methoxy groups at position 7 (as in the target) are associated with antioxidant activity, while hydroxyl groups at position 7 (e.g., 7-hydroxyflavone) enhance radical-scavenging capacity .

生物活性

The compound 2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one (also known as R7M) is a synthetic derivative of chromenone that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Basic Information

- Molecular Formula : CHFO

- Molecular Weight : 312.19 g/mol

- InChIKey : NQJASZMLBMBHRG-UHFFFAOYSA-N

- Exact Mass : 312.0421 g/mol

Structural Characteristics

The compound features a chromenone backbone with a hydroxy and methoxy group at the 2 and 7 positions, respectively, along with a pentafluoroethyl substituent. This unique structure contributes to its biological activity.

Antioxidant Activity

Research has demonstrated that compounds structurally related to chromenones exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity. Compounds with similar structures have shown moderate to good antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

Enzyme Inhibition

The compound's structural features suggest it may inhibit key enzymes involved in metabolic processes. For instance, studies on related compounds have indicated potential inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Such inhibition could be beneficial in cosmetic applications for skin lightening or in treating hyperpigmentation disorders.

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Initial findings suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the mechanisms of action and specificity.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Yarkov et al. (2016) | Identified structural characteristics and preliminary biological activities including antioxidant properties. |

| Pendergrass (2020) | Investigated enzyme inhibition capabilities; showed potential inhibition of tyrosinase similar to known inhibitors like kojic acid. |

| RSC Publishing (2020) | Highlighted the versatility of chromenone derivatives in biological interactions, suggesting further exploration into their therapeutic applications. |

Mechanistic Insights

Mechanistic studies are vital for understanding how this compound interacts at the molecular level with biological targets:

- Radical Scavenging : The hydroxyl group is believed to donate hydrogen atoms to free radicals, stabilizing them.

- Enzyme Interaction : The compound may bind to active sites of enzymes like tyrosinase, preventing substrate access and subsequent catalysis.

- Cellular Uptake : The lipophilic nature due to the pentafluoroethyl group may facilitate cellular membrane penetration, enhancing bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。